molecular formula C14H17N3O3 B5589530 [4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,4-oxazepan-6-yl]methanol

[4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,4-oxazepan-6-yl]methanol

Cat. No. B5589530
M. Wt: 275.30 g/mol
InChI Key: SVUDIZNUCSFJDP-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds that feature a fusion of pyrazole and pyridine rings. These types of compounds are of interest due to their potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of similar compounds often involves ring-opening followed by ring closure reactions. For example, Halim and Ibrahim (2022) synthesized a novel compound using similar ring structures, employing the Becke3–Lee–Yang–Parr (B3LYP) and Coulomb Attenuating Method (CAM-B3LYP) at the Density Functional Theory (DFT) level (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of related compounds shows a planarity in the heterocyclic ring system, as observed by Dolzhenko et al. (2010) in their study of a similar compound (Dolzhenko et al., 2010).

Chemical Reactions and Properties

These compounds often form supramolecular networks through plentiful hydrogen bonds and weak molecular interactions, as observed by Zhu et al. (2014) in their study of mononuclear complexes (Zhu et al., 2014).

Physical Properties Analysis

Physical properties such as the 1H and 13C chemical shift values, as well as vibrational wavenumber values, can be theoretically determined and exhibit a high correlation with experimental data, as shown in the study by Halim and Ibrahim (2022) (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties of these compounds can be explored through natural bond orbital analysis (NBO) to investigate hyper conjugative interactions and other molecular properties, as demonstrated in the study by Halim and Ibrahim (2022) (Halim & Ibrahim, 2022).

Scientific Research Applications

Synthesis and Molecular Docking Studies

Compounds incorporating pyrazoline, pyridine, and oxazole entities have shown significant biological activity, including anticancer and antimicrobial effects. The synthesis of these compounds involves various spectroanalytical techniques, and their biological potency has been validated through in vitro studies and molecular docking, suggesting their role in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Spectral Analysis and Thermodynamic Properties

Research into novel heterocyclic compounds such as 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine has focused on their synthesis, spectral data analysis, and the study of their thermodynamic and non-linear optical (NLO) properties. These studies provide insights into the compound's stability, reactivity, and potential applications in various fields, including materials science (Halim & Ibrahim, 2022).

Structural Studies of Platinum Group Metal Complexes

Compounds featuring pyrazole and pyridine ligands have been used to synthesize metal complexes with potential applications in catalysis and material science. Studies have characterized these complexes through IR, NMR, and X-ray crystallography, revealing insights into their structural properties and interactions (Sairem et al., 2012).

Spin State Behavior in Iron(II) Complex Salts

Research on 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine and its iron(II) complex salts has investigated their spin state behavior, showcasing the synthesis, characterization, and unique magnetic properties of these compounds. Such studies are crucial for the development of molecular magnetic materials (Cook & Halcrow, 2015).

Synthesis of Pyrido-condensed Heterocycles

The preparation of functionalized pyrido-condensed heterocycles demonstrates the versatility and efficiency of reactions involving isoxazolo[4,5-c]- and [5,4-b]pyridines. These processes are fundamental for the development of novel heterocyclic compounds with potential applications in pharmaceuticals and materials science (Donati, Ferrini, Fusi, & Ponticelli, 2003).

Mechanism of Action

Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . Small-molecule TRK inhibitors are important for the treatment of these cancers .

Future Directions

The future directions of research into pyrazolo[1,5-a]pyrimidines are likely to continue to focus on their potential applications in medicinal chemistry and material science . The development of new synthetic strategies and approaches to these compounds could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-9-11-8-16(5-6-20-10-11)14(19)12-7-15-17-4-2-1-3-13(12)17/h1-4,7,11,18H,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUDIZNUCSFJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1C(=O)C2=C3C=CC=CN3N=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,4-oxazepan-6-yl]methanol

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